![molecular formula C16H19N3O2 B4696108 N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B4696108.png)
N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
Overview
Description
N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide, also known as EBAH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. EBAH is a hydrazone derivative that can be synthesized through a simple and efficient method, making it an attractive molecule for further research.
Mechanism of Action
The exact mechanism of action of N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is not fully understood, but studies have suggested that it may exert its effects through various pathways. In cancer cells, N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has been shown to induce apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. In bacteria, N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has been shown to disrupt the cell membrane and inhibit DNA replication.
Biochemical and Physiological Effects:
Studies have shown that N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has minimal toxicity and does not exhibit any significant adverse effects on biochemical and physiological parameters in animal models. However, further studies are needed to fully understand the safety profile of N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide.
Advantages and Limitations for Lab Experiments
N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several advantages for lab experiments, including its simple and efficient synthesis method, its potential as a versatile molecule for various applications, and its minimal toxicity. However, N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for research on N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. In medicine, further studies are needed to fully understand the mechanism of action of N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and its potential as an anticancer and antimicrobial agent. In agriculture, further studies are needed to optimize the use of N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide as a plant growth regulator and herbicide. In materials science, further studies are needed to investigate the potential of N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide as a corrosion inhibitor for various applications. Overall, N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has shown great potential as a versatile molecule for various scientific applications, and further research is needed to fully explore its potential.
Scientific Research Applications
N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation in cancer cells. N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has also been investigated for its potential as an antimicrobial agent, with studies showing its efficacy against various bacterial and fungal strains.
In agriculture, N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has been studied for its potential as a plant growth regulator, with studies showing its ability to enhance plant growth and increase yield in various crops. N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has also been investigated for its potential as a herbicide, with studies demonstrating its efficacy against various weed species.
In materials science, N'-(3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has been studied for its potential as a corrosion inhibitor, with studies showing its ability to inhibit the corrosion of various metals and alloys.
properties
IUPAC Name |
N-[(E)-(3-ethoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-21-15-8-4-6-13(10-15)12-17-18-16(20)11-14-7-5-9-19(14)2/h4-10,12H,3,11H2,1-2H3,(H,18,20)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENZZOJEZWCLLI-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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